molecular formula C16H20F6N2O4 B2820064 1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid CAS No. 2490402-26-9

1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid

Cat. No.: B2820064
CAS No.: 2490402-26-9
M. Wt: 418.336
InChI Key: QINQUDFWCDMSLH-UHFFFAOYSA-N
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Description

1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid is a compound that features a unique combination of an azetidine ring and a trifluoroacetic acid moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity. The trifluoroacetic acid component adds to the compound’s stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine typically involves the formation of the azetidine ring followed by its functionalization. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale aza-Michael additions or other efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can modify the functional groups attached to the azetidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine involves its interaction with various molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and facilitate its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring.

    Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity.

    Piperidine: A six-membered nitrogen-containing ring with less strain and different reactivity.

Uniqueness

1-[3-(Azetidin-3-yl)phenyl]-N,N-dimethylmethanamine is unique due to its combination of an azetidine ring and a trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[3-(azetidin-3-yl)phenyl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2C2HF3O2/c1-14(2)9-10-4-3-5-11(6-10)12-7-13-8-12;2*3-2(4,5)1(6)7/h3-6,12-13H,7-9H2,1-2H3;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINQUDFWCDMSLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=CC=C1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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